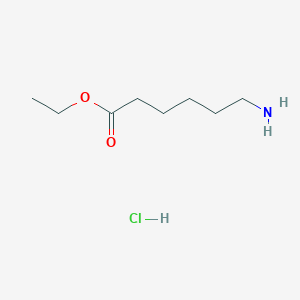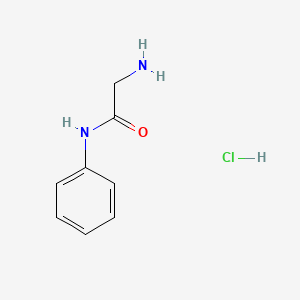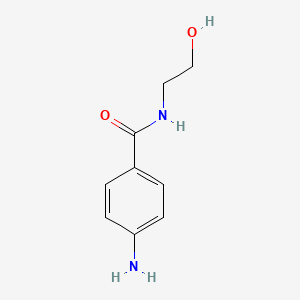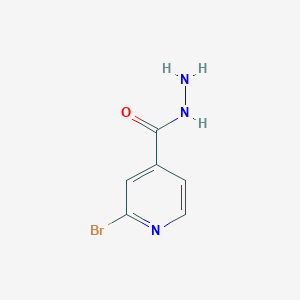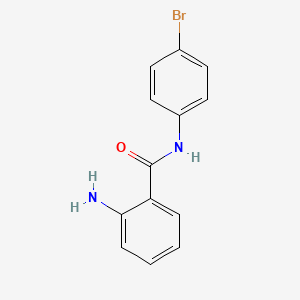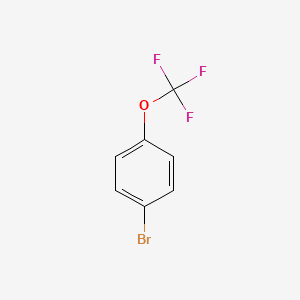
1-Bromo-4-(trifluoromethoxy)benzene
概述
描述
1-Bromo-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H4BrF3O. It is a colorless liquid with a molecular weight of 241.01 g/mol. This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various chemical syntheses and industrial applications .
作用机制
Target of Action
1-Bromo-4-(trifluoromethoxy)benzene is a chemical compound used in the synthesis of various organic compounds It’s known to be a precursor in the synthesis of other compounds, suggesting its targets could be the reactants in these synthetic processes .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, when treated with lithium diisopropylamide (LIDA) at -100°C, it gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .
Biochemical Pathways
It’s known to be involved in the synthesis of other organic compounds, suggesting it may play a role in various biochemical pathways depending on the specific synthesis process .
Pharmacokinetics
As a synthetic reagent, its bioavailability would depend on the specific conditions of the reaction it’s involved in .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific synthesis process it’s involved in. For instance, it’s used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors such as temperature and the presence of other reactants. For example, its reaction with LIDA requires a temperature of -100°C to -75°C .
生化分析
Biochemical Properties
1-Bromo-4-(trifluoromethoxy)benzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, when treated with lithium diisopropylamide (LIDA) at -100°C, it forms 5-bromo-2-(trifluoromethoxy)phenyllithium, which can further react to generate 1,2-dehydro-4-(trifluoromethoxy)benzene . These interactions are crucial for the formation of new chemical bonds and the synthesis of novel compounds.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For example, its reaction with lithium diisopropylamide (LIDA) leads to the formation of reactive intermediates that can participate in further chemical reactions . These interactions can result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under certain conditions, but its reactivity can lead to the formation of different products over time. Long-term effects on cellular function have not been extensively studied, but its stability and reactivity are crucial for its use in various experiments .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its synthesis and degradation. It interacts with enzymes and cofactors that facilitate its conversion into different chemical species. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes in which it participates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues or cellular compartments can impact its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components. Targeting signals or post-translational modifications may direct it to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is important for elucidating its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(trifluoromethoxy)aniline using bromine in the presence of a suitable catalyst. Another method involves the reaction of 4-(trifluoromethoxy)phenol with phosphorus tribromide (PBr3) to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process typically requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
化学反应分析
Types of Reactions: 1-Bromo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Lithium Diisopropylamide (LDA): Used for generating 5-bromo-2-(trifluoromethoxy)phenyllithium at low temperatures.
Palladium Catalysts: Employed in coupling reactions under mild conditions.
Major Products:
Substituted Benzene Derivatives: Products vary depending on the nucleophile used in substitution reactions.
Biaryl Compounds: Formed through coupling reactions, useful in pharmaceuticals and materials science.
科学研究应用
1-Bromo-4-(trifluoromethoxy)benzene has diverse applications in scientific research:
相似化合物的比较
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-4-fluorobenzene
- 4-Bromo-2-(trifluoromethoxy)benzene
Comparison: 1-Bromo-4-(trifluoromethoxy)benzene is unique due to the position of the trifluoromethoxy group, which influences its reactivity and the types of reactions it can undergo. Compared to 1-Bromo-3-(trifluoromethoxy)benzene, the para position of the trifluoromethoxy group in this compound makes it more suitable for certain coupling reactions, providing better yields and selectivity .
属性
IUPAC Name |
1-bromo-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAOBYFQWJFORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193672 | |
| Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-14-7 | |
| Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD5CH69MK6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
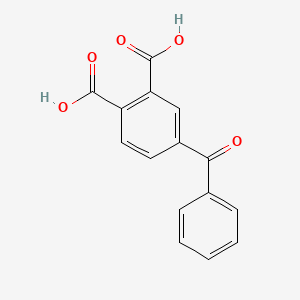
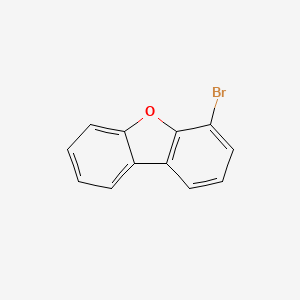
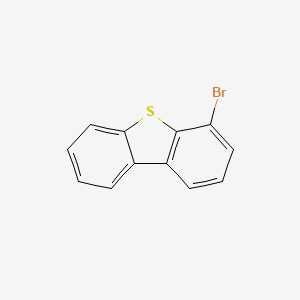
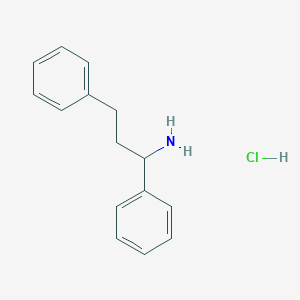
![7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole](/img/structure/B1267967.png)
